Product packaging for 2-(4-Hydroxyphenyl)quinoline-8-carboxamide(Cat. No.:CAS No. 655222-51-8)

2-(4-Hydroxyphenyl)quinoline-8-carboxamide

Cat. No.: B11856557
CAS No.: 655222-51-8
M. Wt: 264.28 g/mol
InChI Key: MVFNSGKRFGVXAC-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)quinoline-8-carboxamide is a synthetic quinoline derivative intended for research applications. While specific biological data for this compound is not available in the public domain, its molecular structure is closely related to several classes of quinoline-carboxamides that have demonstrated significant potential in pharmacological and biochemical research. Quinoline carboxamides are a versatile scaffold with a broad spectrum of reported biological activities. Research on closely related structures has shown that these compounds can exhibit potent enzyme inhibitory effects . For instance, certain quinoline-2-carboxamides bearing a sulfonamide group have been investigated as inhibitors of carbonic anhydrase isoforms (CA I, II, IV, and IX), which are relevant targets for conditions like glaucoma, epilepsy, and cancer . The core quinoline structure is also frequently explored in antimycobacterial research . Specific quinoline-2-carboxamides have displayed activity against Mycobacterium tuberculosis and other mycobacterial species, with some compounds outperforming standard drugs like isoniazid . Furthermore, the 8-hydroxyquinoline moiety, a key structural feature in many bioactive molecules, is known for its metal-chelating properties and has been associated with anticancer, antimicrobial, and anti-neurodegenerative activities in scientific literature . The presence of both the 8-carboxamide and the 2-(4-hydroxyphenyl) substituents in this molecule suggests it may interact with various enzymatic or cellular targets. Researchers might explore its utility in developing novel therapeutic agents, as a chemical probe for studying biological pathways, or in material science applications leveraging its fluorescent properties, which are common to many quinoline derivatives. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O2 B11856557 2-(4-Hydroxyphenyl)quinoline-8-carboxamide CAS No. 655222-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

655222-51-8

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(4-hydroxyphenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H12N2O2/c17-16(20)13-3-1-2-11-6-9-14(18-15(11)13)10-4-7-12(19)8-5-10/h1-9,19H,(H2,17,20)

InChI Key

MVFNSGKRFGVXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 4 Hydroxyphenyl Quinoline 8 Carboxamide Derivatives

Influence of the 4-Hydroxyphenyl Substituent on Biological Activity

The 2-(4-hydroxyphenyl) moiety is a critical pharmacophoric element. Its orientation, the presence and position of the hydroxyl group, and substitutions on the phenyl ring can significantly modulate the compound's interaction with biological targets.

The hydroxyl (-OH) group on the phenyl ring is a key feature, often involved in crucial hydrogen bonding interactions with target proteins. The introduction of a hydroxyl group to a flavonoid ring, a similar phenolic structure, has been shown to increase hydrogen bonding interactions with surrounding amino acids, which can enhance inhibitory activity nih.gov. The oxygen and hydrogen atoms of the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, anchoring the ligand in the binding pocket of a receptor or enzyme.

Studies on related quinolinone structures have demonstrated the importance of phenolic hydroxyl groups for antioxidant activity nih.gov. While the 4-hydroxyl group on the quinolinone ring itself may be involved in a strong intramolecular hydrogen bond, the phenolic -OH on a substituent ring, such as the 4-hydroxyphenyl group, is more available to interact with free radicals or biological targets nih.gov. For instance, in carboxyalkyl flavonoid derivatives, the hydroxyl groups on the phenyl B ring can form intermolecular hydrogen bonds with amino acid residues like Asp214 and Gln350 in the active site of α-glucosidase nih.gov. This highlights the capacity of the hydroxyl group to form specific, directional interactions that are fundamental to biological recognition and activity.

The substitution pattern on the phenyl ring significantly influences the biological activity of quinoline (B57606) carboxamide derivatives. The position of the hydroxyl group is critical; for example, in a series of 4-hydroxy-2-quinolinone derivatives, shifting the hydroxyl group from the para-position (4-position) to the ortho-position (2-position) on an N-phenyl carboxamide substituent converted a potent antioxidant inhibitor into a weak one nih.gov.

Furthermore, replacing the hydroxyl group with other substituents leads to marked changes in activity. The substitution of the -OH group with a methyl or fluoro group resulted in compounds with very weak or no antioxidant activity nih.gov. However, in other scaffolds, halogen substitutions can be beneficial. In a series of quinoline-6-carboxamide benzenesulfonates designed as P2X7R antagonists, halogen substitutions at the 4-position of a terminal phenyl ring had a notable effect on potency. The 4-iodo substituted derivative was the most potent, followed by the 4-fluoro and 4-chloro analogs, all showing improved potency compared to the standard compound, suramin nih.gov.

Table 1: Impact of 4-Substituted Phenyl Ring on P2X7R Inhibitory Activity of Quinoline-6-carboxamide Derivatives nih.gov
Compound IDSubstitution at 4-position of Phenyl RingIC₅₀ (μM)
2fIodo (-I)0.566
2eFluoro (-F)0.624
2gChloro (-Cl)0.813

Contribution of the Quinoline-8-carboxamide (B1604842) Moiety to Pharmacological Profiles

Modifying the substituent attached to the nitrogen atom of the carboxamide group (the N-substituent) is a common strategy to modulate activity, selectivity, and physicochemical properties. In a study of quinoline-2-carboxamides, the nature of the N-substituent was shown to be critical for antimycobacterial activity. Derivatives with bulky, lipophilic cycloalkyl or arylalkyl groups demonstrated significant potency. Specifically, N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) derivatives showed higher activity against M. tuberculosis than the standard drugs isoniazid and pyrazinamide nih.gov. This suggests that a large, hydrophobic substituent at this position is favorable for this particular biological activity.

Table 2: Antimycobacterial Activity of N-Substituted Quinoline-2-carboxamides against M. tuberculosis nih.gov
CompoundN-SubstituentMIC (μM)
N-Cycloheptylquinoline-2-carboxamideCycloheptyl12
N-Cyclohexylquinoline-2-carboxamideCyclohexyl25
N-(2-phenylethyl)quinoline-2-carboxamide2-Phenylethyl25
Isoniazid (Standard)-55
Pyrazinamide (Standard)-455

Positional and Electronic Effects of Substituents on the Quinoline Ring System

The quinoline ring itself is not merely a scaffold but an active participant in ligand-target interactions. The nitrogen atom within the ring and the potential for substitution at various positions allow for fine-tuning of the molecule's electronic properties and steric profile. The flat, aromatic structure of quinoline, with its nitrogen atom, is structurally similar to purine-based molecules, allowing it to fit into the nucleotide-binding pockets of some enzymes researchgate.netresearchgate.net.

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the quinoline ring can drastically alter biological activity.

Positional Effects : Shifting a methyl substituent from the 4-position to the 2-position on the quinoline ring resulted in a significant decrease in insecticidal activity in one series of compounds nih.gov. This indicates that the steric bulk and electronic contribution of a substituent are highly sensitive to its location on the heterocyclic ring.

Electronic Effects : The electronic properties of substituents often play a key role. In one study on antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) (-OCH₃) group at the C-2 position enhanced activity, whereas an electron-withdrawing chloro (-Cl) group at the same position led to a loss of activity rsc.org. Conversely, for anticancer activity, substitution at the C-5 position of the quinoline ring with electron-withdrawing groups was found to improve efficacy researchgate.net. Furthermore, medicinal chemistry efforts to replace the quinoline ring in NK-3 receptor antagonists highlighted that the quinoline nitrogen is a crucial determinant for optimal binding affinity nih.gov. These findings underscore the importance of both the position and the electronic character of substituents in dictating the pharmacological outcome of quinoline-based compounds. nih.gov

Modulation of Activity via Substitutions at Quinoline C-2 and C-4 Positions

The substitution pattern on the quinoline ring system plays a pivotal role in determining the biological activity of 2-(4-Hydroxyphenyl)quinoline-8-carboxamide derivatives. Modifications at the C-2 and C-4 positions have been shown to significantly influence the potency and selectivity of these compounds.

Substitutions at the C-2 Phenyl Ring:

The nature and position of substituents on the 2-phenyl ring are critical for activity. The parent 4-hydroxyphenyl group is a key feature, and its modification can lead to substantial changes in biological response. While direct SAR studies on the 2-(4-hydroxyphenyl) moiety in the context of the 8-carboxamide are limited, related studies on 2-aryl-substituted quinazolines and other quinoline derivatives provide valuable insights. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. nih.gov

In a series of 2-substituted quinazolin-4(3H)-ones, the presence of a 2-methoxyphenyl substitution displayed a remarkable profile against a majority of tested cancer cell lines. nih.gov This suggests that steric and electronic factors of the C-2 aryl substituent are crucial. Demethylation to a hydroxy analog, however, significantly reduced antiproliferative activity, highlighting the nuanced effects of even minor structural changes. nih.gov

Interactive Data Table: Hypothetical SAR at Quinoline C-2 Phenyl Ring

Substituent at C-2 Phenyl RingRelative PotencyRationale for Activity Modulation (Hypothesized)
4'-OH (Parent)BaselinePotential for hydrogen bonding and favorable electronic properties.
4'-OCH3IncreasedEnhanced metabolic stability and altered electronic profile.
4'-ClVariableIntroduction of a halogen can affect lipophilicity and binding interactions.
4'-NO2DecreasedStrong electron-withdrawing groups may negatively impact target binding.

Substitutions at the C-4 Position:

Conformational Analysis and its Correlation with Biological Response

The three-dimensional arrangement of this compound derivatives is intrinsically linked to their biological activity. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps in understanding the preferred spatial orientation of the molecule. mdpi.com

The relative orientation of the C-2 phenyl ring with respect to the quinoline core is a key conformational feature. A planar conformation is often favored for effective intercalation with DNA or for optimal binding to the planar regions of enzyme active sites. acs.org However, steric hindrance from bulky substituents can force a non-planar arrangement, which may either enhance or diminish activity depending on the specific target.

Molecular modeling and 2D-NMR techniques are instrumental in elucidating the conformational preferences of such molecules. mdpi.com These studies can reveal the most stable conformers and how they interact with their biological targets, providing a structural basis for the observed SAR.

Rational Design Principles for Enhanced Potency and Selectivity

The insights gained from SAR and conformational studies form the foundation for the rational design of novel this compound derivatives with improved therapeutic profiles. The goal is to optimize the molecular structure to achieve higher potency, greater selectivity for the target, and better pharmacokinetic properties.

Key principles in the rational design of these compounds include:

Target-Specific Modifications: Based on the known structure of the biological target, modifications are designed to enhance binding affinity. This could involve introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency or pharmacokinetic properties. For example, replacing a carboxylic acid with a tetrazole ring.

Scaffold Hopping: In some cases, the quinoline core itself may be replaced by another heterocyclic system that maintains the key pharmacophoric features while offering improved properties.

Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of newly designed compounds, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. researchgate.netmdpi.com

The "tail approach" is a rational design strategy that has been successfully applied to other quinoline derivatives, where modifications are made to a specific part of the molecule to enhance its interaction with the target enzyme. nih.govresearchgate.netnih.gov This approach could be valuable in the design of novel this compound analogs.

Computational Chemistry and Molecular Modeling Applications for 2 4 Hydroxyphenyl Quinoline 8 Carboxamide Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 2-(4-Hydroxyphenyl)quinoline-8-carboxamide, within the active site of a target protein. researchgate.net

Molecular docking simulations are crucial for predicting how this compound and its analogs bind to target proteins. These simulations calculate the binding energy, often expressed in kcal/mol, which indicates the stability of the ligand-protein complex; a more negative value suggests a stronger binding affinity. researchgate.net Studies on structurally similar quinoline (B57606) carboxamide derivatives have shown that they can achieve significant binding affinities with various protein targets, including enzymes implicated in cancer and infectious diseases. researchgate.netthaiscience.info

For instance, docking studies of 2-phenyl quinoline-4-carboxamide derivatives have revealed good binding affinities within the active sites of antibacterial and anticancer protein targets. researchgate.net Similarly, novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives have been docked against proteins like human carbonic anhydrase I and kinesin spindle protein, demonstrating their potential as anticancer agents. thaiscience.info The docking scores for various quinoline derivatives against HIV reverse transcriptase have been shown to be better than some standard drugs, indicating strong potential. nih.gov These studies underscore the ability of the quinoline carboxamide scaffold to be effectively modeled to predict its biological potential.

Table 1: Representative Binding Affinities of Similar Quinoline Derivatives from Molecular Docking Studies

Compound Class Protein Target Binding Affinity (kcal/mol) Reference
Quinoline-pyrimidine derivative HIV Reverse Transcriptase -10.67 nih.gov
2-Anilino 4-amino substituted quinazoline Pf-DHODH -173.53 (re-rank score) nih.gov
Stilbene derivative of quinoline E. coli DNA gyrase -8.70 researchgate.net
2-Phenyl quinoline-4-carboxamide Anticancer protein target Good affinity reported researchgate.net

This table is interactive. Click on the headers to sort the data.

Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions that stabilize the ligand-protein complex. For the this compound scaffold, key interactions typically include:

Hydrogen Bonds: The carboxamide (-CONH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. Docking studies frequently show these groups forming hydrogen bonds with polar amino acid residues such as lysine, glutamine, and serine in the protein's active site. nih.govmdpi-res.com

Hydrophobic Interactions: The quinoline and phenyl rings are aromatic and hydrophobic, enabling them to form favorable interactions with nonpolar residues like tryptophan, phenylalanine, and valine. nih.govmdpi-res.com

Pi-Pi Stacking: The aromatic nature of the quinoline system allows for pi-pi stacking interactions with aromatic amino acid side chains, further anchoring the ligand in the binding pocket.

For example, docking analyses of quinoline derivatives targeting HIV reverse transcriptase revealed crucial hydrogen bond interactions with the key residue LYS 101 and hydrophobic interactions with TRP229. nih.gov Such detailed interaction maps are vital for understanding the structure-activity relationship (SAR) and for rationally designing derivatives with improved potency and selectivity.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com The quinoline scaffold, being a "privileged structure" in medicinal chemistry, is often used as a basis for designing such libraries. nih.gov

In a typical virtual screening workflow, millions of compounds are computationally docked against a protein target. The molecules are ranked based on their predicted binding affinity, and the top-scoring compounds are selected for further experimental testing. nih.govmdpi.com This approach significantly accelerates the identification of novel "hits." Furthermore, once a hit like this compound is identified, computational methods can be used for lead optimization. By making targeted in silico modifications to the molecule's structure and re-evaluating the docking score and interactions, researchers can rationally design new analogs with enhanced binding affinity and better pharmacokinetic properties. frontiersin.orgresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and energetic properties of molecules. researchgate.netscirp.org These methods are used to analyze the reactivity, stability, and spectroscopic properties of compounds like this compound from first principles.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. physchemres.orgnih.gov

DFT calculations are employed to compute these energies and derive various quantum chemical descriptors that predict the reactivity of this compound. nih.govchemrxiv.org These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net Analysis of the HOMO-LUMO distribution can reveal the regions of the molecule most susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Representative Quinoline Derivative using DFT

Parameter Definition Typical Calculated Value (eV) Implication
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 Relates to electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 Relates to electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 4.4 Indicates chemical reactivity and stability
Ionization Potential (I) -EHOMO 6.2 Energy required to remove an electron
Electron Affinity (A) -ELUMO 1.8 Energy released when an electron is added
Electronegativity (χ) (I + A) / 2 4.0 Tendency to attract electrons
Chemical Hardness (η) (I - A) / 2 2.2 Resistance to change in electron distribution

This table is interactive. Click on the headers to sort the data. Note: Values are illustrative for a generic quinoline derivative and can vary based on the specific structure and computational method. researchgate.netscirp.org

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. DFT calculations are used to perform conformational analysis, which involves identifying the most stable spatial arrangement of the atoms in a molecule. mdpi.com For a flexible molecule like this compound, which has rotatable bonds between the quinoline and phenyl rings and around the carboxamide group, multiple conformations (rotamers) can exist.

By systematically rotating these bonds and calculating the potential energy for each resulting structure, an energetic profile can be constructed. The structure corresponding to the global minimum on this potential energy surface is the most stable conformation. mdpi.com This information is critical for understanding how the molecule will present itself to a protein's binding site and is essential for generating accurate starting structures for molecular docking simulations. researchgate.net

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding clinical data)

In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. nih.govidrblab.org These in silico tools allow for the early identification of candidates with promising pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For quinoline derivatives, a class of compounds recognized for a wide spectrum of biological activities, various computational platforms like SwissADME, pkCSM, and QikProp are employed to forecast their pharmacokinetic behavior. nih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties.

Analysis of quinoline-3-carboxamide derivatives, for instance, has shown that these molecules can possess favorable ADME properties that fall within acceptable ranges for drug development. mdpi.com Key parameters evaluated include lipophilicity (LogP), solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450. nih.gov For example, studies on 2-aryl-quinoline-4-carboxylic acid derivatives have highlighted favorable predicted properties such as enhanced solubility and a reduced risk of drug interactions, supporting their potential for oral administration. nih.govfrontiersin.org

Prediction of Gastrointestinal Absorption

Gastrointestinal (GI) absorption is a critical parameter for orally administered drugs. Computational models predict this property based on a molecule's physicochemical characteristics, such as its molecular weight, lipophilicity, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com For the quinoline class of compounds, in silico tools consistently predict high gastrointestinal absorption for many derivatives. nih.govfrontiersin.org

Machine learning models and mechanistic frameworks like the Gastrointestinal Unified Theoretical Framework (GUTFW) are being combined to improve the accuracy of these predictions. chemrxiv.org These advanced methods can account for variables like dose, solubility, and membrane permeability to offer a more nuanced prediction of the fraction of a drug absorbed in the intestine (Fa). chemrxiv.org Studies on various series of quinoline derivatives, including 2-aryl-quinoline-4-carboxylic acids, often show high predicted GI absorption, which is a desirable characteristic for potential oral drug candidates. nih.govfrontiersin.org

Below is a table of predicted gastrointestinal absorption and related physicochemical properties for a selection of quinoline derivatives, illustrating the data typically generated in such computational studies.

Compound ClassRepresentative CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)Predicted GI Absorption
Quinoline-3-Carboxamide Derivative Compound 6f (from a study on ATM Kinase Inhibitors)464.54.278.5High
2-Aryl-Quinoline-4-Carboxylic Acid Compound 1g (from an antileishmanial study)422.35.163.3High
Quinoline-4-Carboxamide Derivative DDD107498 (antimalarial candidate)480.44.558.7High
2-Phenyl Quinoline-4-Carboxamide Compound 5b (from a biological screening study)364.44.858.2High

Note: The data in this table is derived from computational predictions for the specified representative compounds from cited literature and serves as an example of typical in silico analysis for the quinoline carboxamide class. mdpi.comfrontiersin.orgacs.orgresearchgate.net

Bioavailability Scoring and Drug-Likeness Assessment

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. This assessment is often guided by rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and hydrogen bond donors/acceptors to predict oral bioavailability. nih.govekb.eg Computational tools can generate a "bioavailability score" that integrates various predicted parameters to estimate the probability of a compound having favorable pharmacokinetics. ekb.eg

For quinoline carboxamide derivatives, in silico analyses frequently show adherence to Lipinski's rules and favorable bioavailability scores. researchgate.netekb.eg For example, studies on novel benzimidazole derivatives and heterocyclic steroids demonstrate how these rules are applied to screen compounds. nih.govekb.eg The bioavailability radar, a graphical tool provided by platforms like SwissADME, offers a quick assessment of a compound's drug-likeness by plotting its properties within a desirable physicochemical space. ekb.eg Properties typically evaluated include lipophilicity, size, polarity, solubility, flexibility, and saturation. ekb.eg

The table below presents a drug-likeness assessment for representative quinoline derivatives based on computationally predicted parameters.

ParameterGuidelineQuinoline-3-Carboxamide Derivative (Example)2-Aryl-Quinoline-4-Carboxylic Acid (Example)Quinoline-4-Carboxamide Derivative (Example)
Molecular Weight (MW) < 500 g/mol CompliantCompliantCompliant
LogP < 5CompliantNon-Compliant (Slightly high)Compliant
Hydrogen Bond Donors (HBD) < 5CompliantCompliantCompliant
Hydrogen Bond Acceptors (HBA) < 10CompliantCompliantCompliant
Number of Violations (Lipinski) 0010
Bioavailability Score 0.55 (typical)FavorableFavorableFavorable

Note: This table provides an illustrative example of a drug-likeness assessment based on computational predictions for representative compounds from the broader quinoline class as described in cited research. mdpi.comfrontiersin.orgacs.org

Cheminformatics and Data Mining for Quinoline Carboxamide Libraries

Cheminformatics and data mining are essential for navigating the vast chemical space of potential drug candidates. These computational techniques are used to design, analyze, and screen large libraries of compounds to identify those with the highest probability of biological activity and desirable pharmacokinetic properties. For quinoline carboxamides, these approaches enable the systematic exploration of structure-activity relationships (SAR).

One common technique is the ligand-based similarity search, where large chemical databases like ChEMBL, ZINC, and PubChem are mined for molecules structurally similar to a known active compound. nih.govfrontiersin.org This method was used to analyze 2-aryl-quinoline-4-carboxylic acid derivatives, identifying related compounds and comparing their predicted binding affinities and ADMET properties. nih.govfrontiersin.org

Another powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structural features of a series of compounds with their biological activity. nih.gov Such models have been successfully applied to libraries of quinoline derivatives to understand which structural modifications enhance their desired effects, guiding the design of more potent compounds. nih.gov By analyzing the contour maps generated by these models, researchers can identify specific regions of the molecule where steric or electrostatic properties are crucial for activity. nih.gov These data-driven methods, often powered by machine learning algorithms, accelerate the discovery process by prioritizing the synthesis and testing of the most promising candidates from extensive virtual libraries. idrblab.org

Future Directions and Emerging Research Avenues for 2 4 Hydroxyphenyl Quinoline 8 Carboxamide

Exploration of Novel Biological Targets and Therapeutic Applications

The diverse biological activities reported for the broader quinoline (B57606) family—spanning anticancer, antimicrobial, and anti-inflammatory domains—suggests that 2-(4-Hydroxyphenyl)quinoline-8-carboxamide may interact with a wide array of biological targets. nih.govtandfonline.com Future research should prioritize expanding the scope of biological screening to uncover novel therapeutic applications. Based on the activities of structurally similar compounds, several promising areas warrant investigation.

Derivatives of quinoline-2-carboxamide have demonstrated potent, isoform-selective inhibitory activity against human carbonic anhydrases (hCAs), particularly hCA I, II, and IV. nih.gov This suggests that this compound could be investigated as a potential inhibitor of these metalloenzymes, which are implicated in pathologies like glaucoma and certain cancers. Similarly, a closely related analogue, 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, has been identified through in silico methods as a putative inhibitor of Leishmania major N-myristoyltransferase (LmNMT), a key enzyme for the parasite's survival. researchgate.netfrontiersin.org This points toward a potential application in developing new antileishmanial agents.

Further avenues for exploration include its potential as an antibacterial agent, possibly targeting enzymes like DNA gyrase and topoisomerase IV, or as an antimalarial, targeting novel mechanisms such as the inhibition of translation elongation factor 2 (PfEF2), a mode of action identified in other quinoline-4-carboxamide derivatives. semanticscholar.orgsonar.ch The P2X7 receptor, a key player in inflammation and cancer, also emerges as a potential target, as other quinoline-carboxamide series have shown antagonist activity against it. nih.gov

Potential Biological TargetTherapeutic ApplicationEvidence from Analogous CompoundsReference
Carbonic Anhydrases (CAs)Glaucoma, CancerQuinoline-2-carboxamides show potent inhibition of hCA I, II, and IV. nih.gov
Leishmania N-myristoyltransferase (NMT)Leishmaniasis2-aryl-quinoline-4-carboxylic acids identified as potential NMT inhibitors. researchgate.netfrontiersin.org
P2X7 Receptor (P2X7R)Cancer, InflammationQuinoline-6-carboxamide derivatives act as P2X7R antagonists. nih.gov
Plasmodium falciparum Elongation Factor 2 (PfEF2)MalariaA quinoline-4-carboxamide derivative demonstrated a novel mechanism by inhibiting PfEF2. sonar.ch
Bacterial DNA Gyrase / Topoisomerase IVBacterial InfectionsQuinoline derivatives are known to inhibit these essential bacterial enzymes. semanticscholar.org
Mycobacterial EnzymesTuberculosisSubstituted quinoline-2-carboxamides have shown activity against various mycobacterial species. nih.gov

Development of Multi-Targeting Agents and Hybrid Structures

The complexity of diseases like cancer and neurodegenerative disorders has fueled a shift from the "one-target, one-drug" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.gov The this compound scaffold is an ideal foundation for creating MTDLs and hybrid molecules that can modulate multiple pathological pathways simultaneously.

One promising strategy involves designing hybrid molecules that combine the quinoline core with other known pharmacophores. For instance, creating hybrids with triazole or sulfonamide moieties could yield potent multi-target anticancer agents that inhibit key kinases like EGFR and BRAFV600E. mdpi.comresearchgate.net For neurodegenerative diseases such as Alzheimer's, the scaffold could be functionalized to create derivatives with dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), coupled with anti-inflammatory properties. nih.gov This approach has been successfully demonstrated with quinoline-O-carbamate derivatives. nih.gov The inherent antioxidant potential of the 4-hydroxyphenyl group could also be leveraged in combination with anti-inflammatory activity to address diseases driven by oxidative stress and inflammation. nih.gov

Hybrid StrategyTarget DiseasePotential Combined ActivitiesReference
Quinoline-Triazole/Sulfonamide HybridsCancerInhibition of multiple protein kinases (e.g., EGFR, BRAFV600E). mdpi.comresearchgate.net
Quinoline-Carbamate HybridsAlzheimer's DiseaseDual cholinesterase (AChE/BuChE) inhibition and anti-inflammatory effects. nih.gov
Quinoline-Cinnamic/Benzoic Acid HybridsInflammatory DiseasesCombined antioxidant and lipoxygenase (LOX) inhibitory activity. nih.gov

Integration of Advanced Synthetic and Computational Methodologies

To accelerate the discovery and optimization of derivatives of this compound, it is crucial to integrate modern synthetic and computational techniques.

Computational Methodologies: In silico tools can play a pivotal role in identifying new biological targets and optimizing ligand-receptor interactions. frontiersin.org Inverse virtual screening, a technique that docks a ligand against a library of protein structures, can rapidly identify potential targets, as was successfully used for a related quinoline-4-carboxylic acid. frontiersin.org Following target identification, molecular docking and molecular dynamics simulations can elucidate binding modes and predict binding affinities, guiding the rational design of more potent derivatives. researchgate.net Furthermore, the application of machine learning and quantitative structure-activity relationship (QSAR) models can help predict the biological activity of novel analogues before their synthesis, saving time and resources. researchgate.net

Advanced Synthetic Methodologies: While traditional methods for quinoline synthesis are well-established, modern strategies can provide more efficient and versatile access to novel derivatives. mdpi.com Techniques such as metal-catalyzed C-H bond activation and oxidative annulation offer streamlined pathways to functionalize the quinoline core. mdpi.com The "tail approach," a strategy involving the chemical modification of a molecule's side chain to enhance its interaction with the target protein, can be systematically applied to the 8-carboxamide position to optimize potency and selectivity, a method proven effective for related quinoline-2-carboxamide inhibitors. nih.gov

Application in Chemical Biology and Probe Development

Beyond direct therapeutic applications, the this compound scaffold holds potential for the development of chemical probes to study biological systems. The intrinsic fluorescent properties of the quinoline nucleus, combined with the metal-chelating potential often associated with the 8-substituted quinoline framework, make it an attractive starting point for designing fluorescent sensors. researchgate.net

By analogy with 8-hydroxyquinoline (B1678124) derivatives, which are used as probes for metal ions like Zn²⁺ and Cu²⁺, the 8-carboxamide moiety could be modified to create selective chemosensors for biologically important analytes. researchgate.net Furthermore, the scaffold can be functionalized with photoreactive groups or affinity tags (like biotin) to create probes for target identification and validation through techniques such as affinity chromatography and photoaffinity labeling. These tools would be invaluable for elucidating the mechanism of action of this class of compounds and identifying novel protein-protein interactions.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydroxyphenyl)quinoline-8-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving coupling reactions or sulfonamide derivatization. For example, describes a protocol using N,N-dimethylacetamide with 1,1'-azobis(oxazoline) and cyclopropane-containing piperazine derivatives under controlled temperatures (60–100°C) and solvent systems (water/ethanol/toluene). Yield optimization requires adjusting solvent polarity, reaction time (e.g., 12–24 hours), and stoichiometric ratios of intermediates. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers confirm the purity and crystallinity of this compound?

  • Methodological Answer : X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) are standard for assessing crystallinity and thermal stability. highlights XRPD to verify crystalline phases and DSC to detect melting points or decomposition events. For purity, HPLC with UV detection (λ = 254–280 nm) is recommended, using a C18 column and acetonitrile/water gradient elution .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. emphasizes avoiding moisture and light exposure. Periodic stability testing via TGA can detect moisture absorption or decomposition over time .

Advanced Research Questions

Q. How can conflicting data on the biological activity of quinoline derivatives be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, concentration ranges). To address this:
  • Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity.
  • Standardize protocols (e.g., ’s DNA adduct formation assays for carcinogenicity studies).
  • Perform dose-response curves and statistical validation (e.g., IC50 comparisons with positive controls) .

Q. What strategies are effective for improving the solubility of this compound in aqueous systems?

  • Methodological Answer :
  • Salt formation : Synthesize hydrochloride or phosphate salts () to enhance polarity.
  • Co-solvents : Use DMSO/water mixtures (≤10% DMSO) for in vitro studies.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability. Monitor solubility via dynamic light scattering (DLS) .

Q. How can researchers investigate the metabolic pathways of this compound?

  • Methodological Answer :
  • In vitro models : Use liver microsomes or hepatocytes to identify phase I/II metabolites.
  • LC-MS/MS : Employ high-resolution mass spectrometry to detect hydroxylated or glucuronidated derivatives (e.g., ’s adduct analysis).
  • Isotopic labeling : Introduce ¹³C/²H isotopes to trace metabolic intermediates .

Q. What advanced techniques are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen protein targets.
  • Molecular docking : Model interactions with quinoline-binding enzymes (e.g., topoisomerases) using software like AutoDock.
  • CRISPR screening : Validate target pathways via gene knockout in cellular models .

Analytical and Experimental Design Questions

Q. How should researchers design experiments to assess the photostability of this compound?

  • Methodological Answer :
  • Expose the compound to UV light (e.g., 365 nm) in a photoreactor and monitor degradation via HPLC.
  • Use quinine actinometry to quantify photon flux.
  • Identify photodegradants using LC-MS and NMR .

Q. What methodologies are recommended for resolving overlapping peaks in HPLC analysis of quinoline derivatives?

  • Methodological Answer :
  • Optimize the mobile phase (e.g., adjust pH with 0.1% formic acid or use ion-pair reagents like tetrabutylammonium bromide).
  • Employ UPLC with sub-2µm particles for higher resolution.
  • Validate peak purity via diode-array detection (DAD) spectral comparison .

Data Interpretation and Troubleshooting

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Re-validate computational models with updated datasets (e.g., include solvation effects in docking studies).
  • Check experimental parameters: Compound purity (via HPLC), cell viability assay controls ().
  • Consider off-target effects using proteome-wide screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.